5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C5H3F3IN3 It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-(trifluoromethyl)pyrimidin-2-amine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required to achieve these transformations.
Coupling Reactions: The trifluoromethyl group and the iodine atom make this compound a suitable candidate for various coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation and Reduction: May require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Often use palladium catalysts and ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated pyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine
- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
- 2-Iodo-5-(trifluoromethyl)pyridine
Uniqueness
5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the specific positioning of the iodine and trifluoromethyl groups on the pyrimidine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds. The presence of both an electron-withdrawing trifluoromethyl group and a bulky iodine atom can significantly influence the compound’s physicochemical properties and its interactions with biological targets .
Properties
IUPAC Name |
5-iodo-4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3IN3/c6-5(7,8)3-2(9)1-11-4(10)12-3/h1H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVWNLXCHQFXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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